molecular formula C13H15N3O3 B3038580 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline CAS No. 866154-85-0

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline

Cat. No.: B3038580
CAS No.: 866154-85-0
M. Wt: 261.28 g/mol
InChI Key: OJYVXGANKKXYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline (CAS: 866154-85-0) is a substituted aniline derivative featuring a dimethoxy-pyrimidinyloxy group at the para position and a methyl group at the ortho position of the aniline ring. This compound is structurally characterized by a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, linked via an oxygen bridge to a 2-methylaniline moiety. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol .

The compound is primarily used in research and development, particularly in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-9(4-5-10(8)14)19-13-15-11(17-2)7-12(16-13)18-3/h4-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYVXGANKKXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200364
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866154-85-0
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866154-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The pyrimidinyl and aniline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:

    Agriculture: As a herbicide, it is used to control weeds in crops such as rice.

    Chemistry: The compound serves as a model substrate in various organic synthesis reactions.

    Biology: Research on its effects on plant physiology and biochemistry.

    Medicine: Investigations into its potential therapeutic applications and toxicology.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the target weeds. The molecular targets and pathways involved include the binding of the compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a) 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS: 387350-86-9)
  • Molecular Formula : C₁₂H₁₄N₃O₂
  • Molecular Weight : 231.25 g/mol
  • Key Differences : Lacks the methyl group at the aniline ring and the oxygen bridge. Instead, the pyrimidine ring is directly attached to the aniline.
  • Applications : Used as a laboratory chemical for synthesizing heterocyclic compounds .
b) 4-Methoxy-2-methyl-N-(o-tolyl)aniline (CAS: Not provided)
  • Molecular Formula: C₁₅H₁₇NO
  • Molecular Weight : 227.30 g/mol
  • Key Differences : Contains an additional o-tolyl group (methyl-substituted phenyl) instead of the pyrimidinyloxy moiety.
  • Synthesis : Prepared via palladium-catalyzed coupling of 4-methoxy-2-methylaniline and 2-bromotoluene .
c) Methyl 4-(4,6-dimethoxy-2-pyrimidinyl)benzoate (CAS: 633321-18-3)
  • Molecular Formula : C₁₄H₁₃N₂O₄
  • Molecular Weight : 273.27 g/mol
  • Key Differences : Features a benzoate ester group instead of an aniline, altering solubility and reactivity.
  • Applications : Intermediate in pesticide synthesis .

Functional Analogues in Agrochemicals

a) Pyriminobac-methyl (CAS: Not provided)
  • Molecular Formula : C₁₇H₁₉N₃O₆
  • Key Features : Contains a pyrimidinyloxy group linked to a benzoate ester.
  • Use : Herbicide targeting grassy weeds in rice paddies .
b) Bispyribac-sodium (CAS: Not provided)
  • Molecular Formula : C₁₉H₁₇N₅NaO₈S
  • Key Features : Sodium salt of a bis-pyrimidinyloxy benzoate.
  • Use : Broad-spectrum herbicide for post-emergent weed control .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline 866154-85-0 C₁₃H₁₅N₃O₃ 261.28 Pyrimidinyloxy, methylaniline Research, agrochemical R&D
4-(4,6-Dimethoxypyrimidin-2-yl)aniline 387350-86-9 C₁₂H₁₄N₃O₂ 231.25 Direct pyrimidine-aniline linkage Laboratory synthesis
Pyriminobac-methyl - C₁₇H₁₉N₃O₆ 361.35 Pyrimidinyloxy benzoate ester Herbicide
Bispyribac-sodium - C₁₉H₁₇N₅NaO₈S 490.42 Bis-pyrimidinyloxy benzoate sodium salt Broad-spectrum herbicide

Biological Activity

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline, commonly referred to as DMMPA, is a compound that has garnered attention in various fields of biological research due to its potential herbicidal properties and other biological activities. This article delves into the biological activity of DMMPA, presenting data from diverse studies, case analyses, and research findings.

  • Chemical Formula : C13H15N3O3
  • Molecular Weight : 261.2765 g/mol
  • CAS Number : 866154-85-0

DMMPA consists of a pyrimidine ring substituted with methoxy groups and an aniline moiety, which contributes to its biological activity.

Herbicidal Properties

DMMPA has been primarily studied for its herbicidal activity. Research indicates that it functions as an inhibitor of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition is critical for controlling weed populations resistant to traditional herbicides.

Case Study: AHAS Inhibition

In a study focused on the design of new AHAS inhibitors, DMMPA was synthesized and evaluated alongside several analogs. The results demonstrated that compounds similar to DMMPA exhibited significant herbicidal activity against both wild-type and resistant strains of Arabidopsis thaliana. Notably, compounds showed resistance factors (RF) ranging from 0.73 to 6.32, indicating their efficacy against resistant weed mutations .

Antimicrobial Activity

Emerging research has also highlighted the potential antimicrobial properties of DMMPA. A high-throughput phenotypic screening study identified DMMPA as a candidate with activity against various pathogens, including Mycobacterium tuberculosis and protozoan parasites like Trypanosoma and Leishmania species .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeFindings
HerbicidalArabidopsis thalianaEffective AHAS inhibitor with RF values < 7
AntimicrobialMycobacterium tuberculosisActive against multiple strains
AntiparasiticTrypanosoma, LeishmaniaDemonstrated significant inhibitory effects

Inhibition of AHAS

The primary mechanism by which DMMPA exerts its herbicidal effect is through the inhibition of the AHAS enzyme. This enzyme catalyzes the first step in the biosynthesis pathway of valine, leucine, and isoleucine, amino acids critical for plant growth. By disrupting this pathway, DMMPA effectively stunts the growth of targeted weeds.

Antimicrobial Mechanisms

While specific mechanisms for the antimicrobial action of DMMPA are still under investigation, preliminary studies suggest that it may interfere with cellular processes in pathogens, leading to cell death or growth inhibition. Further research is needed to elucidate these mechanisms fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.